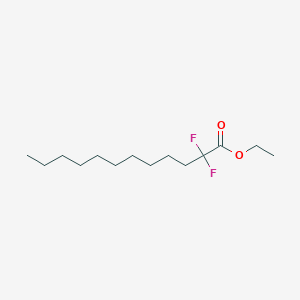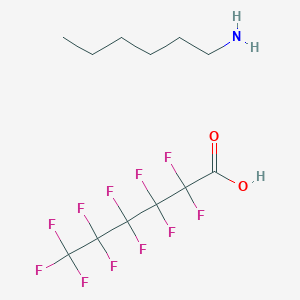
Undecafluorohexanoic acid--hexan-1-amine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecafluorohexanoic acid–hexan-1-amine (1/1) is a chemical compound that combines the properties of undecafluorohexanoic acid and hexan-1-amine Undecafluorohexanoic acid is known for its high stability and resistance to degradation, while hexan-1-amine is an organic compound with a primary amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of undecafluorohexanoic acid–hexan-1-amine (1/1) typically involves the reaction of undecafluorohexanoic acid with hexan-1-amine. This reaction can be carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. Common catalysts used in this reaction include metal-organic frameworks (MOFs) such as copper-based MOFs, which have been shown to be efficient and recyclable .
Industrial Production Methods: Industrial production of undecafluorohexanoic acid–hexan-1-amine (1/1) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Undecafluorohexanoic acid–hexan-1-amine (1/1) can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms in the undecafluorohexanoic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorinated compounds.
Applications De Recherche Scientifique
Undecafluorohexanoic acid–hexan-1-amine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of undecafluorohexanoic acid–hexan-1-amine (1/1) involves its interaction with molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorinated moiety provides stability and resistance to metabolic degradation. These properties make it a valuable compound for various applications, including drug development and material science.
Comparaison Avec Des Composés Similaires
Perfluorohexanoic acid: Similar in structure but lacks the amine group.
Perfluorooctanoic acid: Longer carbon chain with similar fluorinated properties.
Perfluoropentanoic acid: Shorter carbon chain with similar fluorinated properties.
Uniqueness: Undecafluorohexanoic acid–hexan-1-amine (1/1) is unique due to the presence of both the fluorinated acid and the amine group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
565225-91-4 |
|---|---|
Formule moléculaire |
C12H16F11NO2 |
Poids moléculaire |
415.24 g/mol |
Nom IUPAC |
hexan-1-amine;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoic acid |
InChI |
InChI=1S/C6HF11O2.C6H15N/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;1-2-3-4-5-6-7/h(H,18,19);2-7H2,1H3 |
Clé InChI |
XQIOPSZWWRBROD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN.C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14225011.png)
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
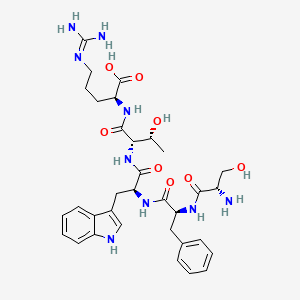
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)
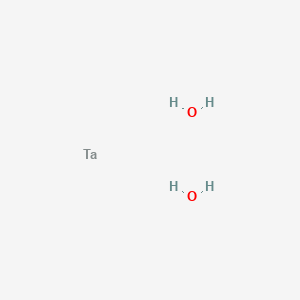

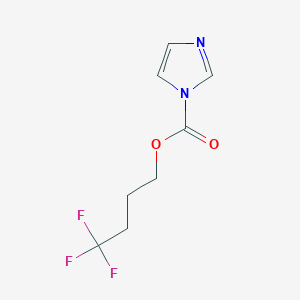
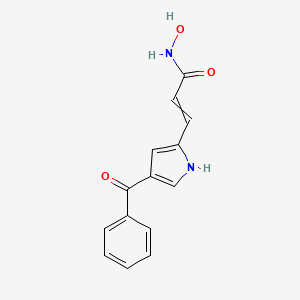
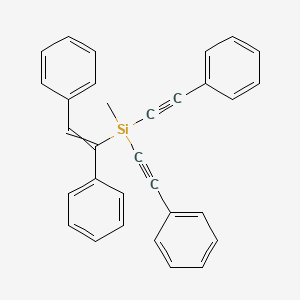
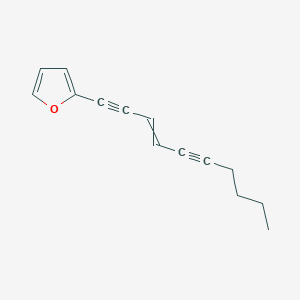
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)
